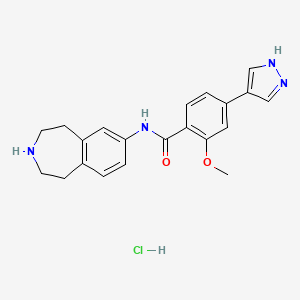
2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride
准备方法
合成路线和反应条件: MELK-T1盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保所需的化学转化。 详细的合成路线通常是专有的,可能需要访问专门的化学数据库或出版物以获取全面信息 .
工业生产方法: MELK-T1盐酸盐的工业生产将涉及将实验室合成规模扩大到更大规模,确保最终产品的稳定性和纯度。 此过程通常涉及优化反应条件、纯化步骤和质量控制措施,以满足工业标准 .
化学反应分析
反应类型: MELK-T1盐酸盐主要经历抑制反应,其中它与MELK酶相互作用。 在标准实验室条件下,它通常不会发生氧化、还原或取代反应 .
常用试剂和条件: MELK-T1盐酸盐对MELK的抑制涉及使用特定的测定条件,包括三磷酸腺苷(ATP)和其他促进抑制剂与酶结合的辅因子的存在 .
主要形成的产物: MELK-T1盐酸盐与MELK反应的主要产物是被抑制的酶复合物,这导致MELK活性受到抑制,并随后产生细胞效应 .
科学研究应用
作用机制
MELK-T1盐酸盐通过抑制MELK的催化活性发挥作用,导致MELK蛋白通过蛋白酶体依赖性途径降解。 这种抑制导致复制叉停滞和DNA双链断裂的积累,最终导致癌细胞复制性衰老 . 参与此过程的分子靶标包括共济失调毛细血管扩张突变(ATM)激酶和检查点激酶2(CHK2),它们在响应DNA损伤时被激活 .
相似化合物的比较
类似化合物:
- OTSSP167
- OTS167
- HTH-01-015
独特性: 与其他类似化合物相比,MELK-T1盐酸盐在MELK抑制方面的选择性和效力方面具有独特优势。 它具有更低的IC50值,表明在更低浓度下具有更高的功效 . 此外,MELK-T1盐酸盐已被证明可以诱导强烈的DNA损伤反应,使其成为研究MELK在癌症生物学中的作用的宝贵工具 .
生物活性
The compound 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide hydrochloride , also known by its CAS number 1610586-62-3 , has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 398.89 g/mol . The structure features a methoxy group, a pyrazole ring, and a tetrahydro-benzazepine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1610586-62-3 |
| Molecular Formula | C21H23ClN4O2 |
| Molecular Weight | 398.89 g/mol |
| Synonyms | MELK-T1 hydrochloride |
Research indicates that the compound exhibits anti-inflammatory and antioxidant properties. It has been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in various biological assays. The mechanisms involve modulation of signaling pathways including NF-kB and MAPK pathways, which are critical in inflammatory responses.
Anti-inflammatory Effects
In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound significantly reduced the production of NO and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests its potential as an anti-inflammatory agent in treating conditions characterized by chronic inflammation .
Antioxidant Activity
The compound also demonstrates notable antioxidant activity. In vitro assays have shown that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related cellular damage.
In Vivo Studies
In zebrafish models, treatment with the compound resulted in decreased levels of inflammatory markers following LPS exposure. This supports its potential for therapeutic use in inflammatory diseases .
Pharmacological Profiling
Pharmacological evaluations have indicated that the compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties such as good oral bioavailability. Its ability to cross biological membranes is enhanced by its lipophilicity due to the presence of multiple aromatic systems in its structure.
属性
IUPAC Name |
2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2.ClH/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18;/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWZUUCCUDKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















